molecular formula C9H5F5O2 B2990721 Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate CAS No. 2089258-73-9

Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate

Cat. No.: B2990721
CAS No.: 2089258-73-9
M. Wt: 240.129
InChI Key: HYHCXQPUGBOOMZ-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl group at the 3-position and methyl ester functionality. Its synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in a patent application where methyl 2,6-difluoro-3-(trifluoromethylsulfonyloxy)benzoate reacts with arylboronic acids (e.g., 3-fluorophenylboronic acid) under nitrogen at 80°C, yielding the product as a colorless oil (68% yield after purification) . The compound’s LC-MS data (m/z 267.1 [M+H]⁻, 289.1 [M+Na]⁺) confirms its molecular weight and structural integrity .

Properties

IUPAC Name

methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHCXQPUGBOOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2,6-difluoro-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with nucleophiles replacing the fluorine atoms.

    Reduction: 2,6-difluoro-3-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: 2,6-difluoro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent Effects and Physical Properties

The trifluoromethyl group at the 3-position distinguishes this compound from analogs with varying substituents. Key comparisons include:

Compound Name Substituent (Position) Physical State Molecular Weight (g/mol) Key Properties/Applications
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate CF₃ (3) Oil ~267 (LC-MS) Intermediate for coupling reactions
Methyl 2,6-difluoro-3-(3-fluorophenyl)benzoate 3-Fluorophenyl (3) Oil 267.1 (LC-MS) Suzuki coupling product; intermediate
Methyl 2,6-difluoro-3-nitrobenzoate NO₂ (3) Solid 217.13 High-purity precursor (98%)
Triflusulfuron methyl ester Sulfonylurea group N/A N/A Herbicide
2,6-Difluoro-4-methylbenzoic acid CH₃ (4) Solid N/A High structural similarity (0.96)

Key Observations :

  • Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group enhances electron-withdrawing effects compared to nitro groups, influencing reactivity in electrophilic substitutions. The nitro derivative (Methyl 2,6-difluoro-3-nitrobenzoate) is a solid, likely due to stronger intermolecular interactions from polar nitro groups .
  • Fluorophenyl vs.
  • Positional Isomerism : 2,6-Difluoro-4-methylbenzoic acid (similarity score 0.96 ) highlights the impact of substituent position; the methyl group at the 4-position reduces steric hindrance compared to the 3-position trifluoromethyl group.

Research Findings and Implications

  • Structural Similarity vs. Functionality: Despite high similarity scores (e.g., 0.96 for 2,6-Difluoro-4-methylbenzoic acid ), minor substituent changes drastically alter chemical behavior. For instance, the trifluoromethyl group’s strong electron-withdrawing nature enhances resistance to hydrolysis compared to methyl or nitro groups.
  • Synthetic Flexibility : The use of Pd-catalyzed coupling for the target compound demonstrates adaptability in introducing diverse aryl groups, a strategy less applicable to nitro or sulfonylurea derivatives .

Biological Activity

Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate is an organofluorine compound with significant potential in pharmacology and other fields due to its unique structural characteristics. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H5F5O2C_9H_5F_5O_2. The compound features a methyl ester functional group attached to a benzene ring substituted with fluorine atoms at the 2 and 6 positions, along with a trifluoromethyl group at the 3 position. This substitution pattern enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activity, particularly in pharmacological contexts. The presence of multiple fluorine atoms is known to influence the compound's lipophilicity and binding affinity to biological targets, potentially enhancing its efficacy as a drug candidate.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor in enzyme assays, potentially through competitive inhibition mechanisms. The fluorine substituents can improve binding affinity and specificity for certain molecular targets.
  • Antimicrobial Properties : Similar fluorinated compounds have shown antimicrobial activity, indicating that this compound could possess similar properties.
  • Anti-inflammatory Effects : Compounds with analogous structures often exhibit anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Pharmacological Applications : A study highlighted the use of this compound as a synthetic intermediate in developing new drugs with enhanced biological activity. Its unique structure may facilitate interactions with various biological targets.
  • Enzyme Interaction Studies : Interaction studies have indicated that the compound may affect enzyme activity significantly. Specific assays demonstrated competitive inhibition in certain enzyme pathways, warranting further investigation into its therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activities
Methyl 2,4-difluorobenzoateC8H7F2O2Antimicrobial and anti-inflammatory properties
Methyl 3-fluoro-4-(trifluoromethyl)benzoateC9H5F4O2Enzyme inhibition and potential anticancer
Methyl trifluoromethyl benzoateC8H5F3O2Antiviral and antifungal activities

Q & A

Q. What are the optimal synthetic routes for Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example:

  • Step 1 : Start with a benzoic acid derivative (e.g., 3-(trifluoromethyl)benzoic acid) and introduce fluorine substituents via halogen exchange or directed ortho-metalation.
  • Step 2 : Esterify the carboxylic acid group using methanol and a catalyst like sulfuric acid or thionyl chloride.
  • Critical Considerations :
    • Use anhydrous tetrahydrofuran (THF) as a solvent to avoid hydrolysis of intermediates .
    • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .
  • Yield Optimization : Adjust stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) and reaction time to minimize side products like over-fluorination .

Q. How can researchers purify and characterize this compound using spectroscopic methods?

  • Purification :
    • Remove salts (e.g., triethylammonium chloride) by filtration post-reaction .
    • Use silica gel column chromatography with hexane/ethyl acetate gradients to isolate the ester .
  • Characterization :
    • <sup>1</sup>H NMR : Identify aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) and methyl ester singlet (~3.8–3.9 ppm) .
    • <sup>19</sup>F NMR : Confirm fluorine substituent positions and quantify trifluoromethyl group integration .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in analyzing substituent effects on the reactivity of this compound?

  • Steric and Electronic Effects :
    • The electron-withdrawing trifluoromethyl and fluorine groups deactivate the aromatic ring, complicating further electrophilic substitution.
    • Steric hindrance at the 2,6-positions may limit accessibility for nucleophilic attack .
  • Contradictions in Data :
    • Discrepancies in reaction yields may arise from competing pathways (e.g., para vs. meta substitution in fluorinated systems). Use DFT calculations to map transition states and rationalize regioselectivity .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Key Modifications :
    • Replace the methyl ester with bulkier groups (e.g., tert-butyl) to study steric effects on bioactivity.
    • Substitute fluorine atoms with chlorine or hydrogen to evaluate electronic contributions .
  • Methodology :
    • Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions to introduce diverse substituents.
    • Validate purity using HPLC and correlate structural changes with activity data (e.g., enzyme inhibition assays) .

Q. What computational methods predict the interactions of this compound with biological targets?

  • Molecular Docking :
    • Use software like AutoDock Vina to model binding poses with targets (e.g., FtsZ in bacterial cell division).
    • Prioritize docking scores for trifluoromethyl and fluorine interactions with hydrophobic pockets .
  • MD Simulations :
    • Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
    • Analyze hydrogen bonding and π-stacking interactions involving the aromatic ring .

Q. How do conflicting crystallography data for fluorinated benzoates inform conformational analysis?

  • Case Study :
    • X-ray structures of related compounds (e.g., Methyl 4-chloro-3-(trifluoromethyl)benzoate) show torsional angles influenced by fluorine’s electronegativity. Compare with <sup>13</sup>C NMR data to validate conformers .
  • Resolution Strategy :
    • Revisit crystallization conditions (e.g., solvent polarity) to minimize disorder in diffraction patterns .

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